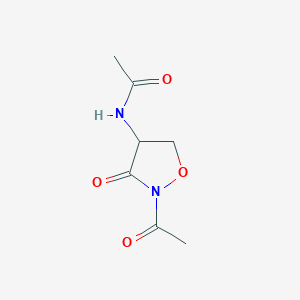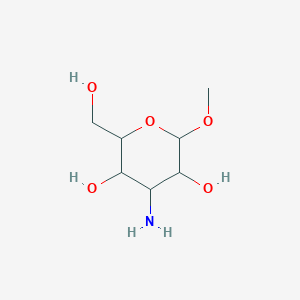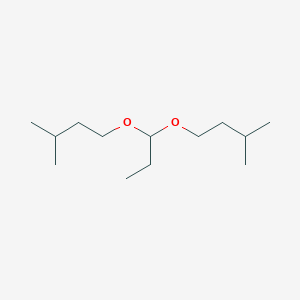
1,1'-(Propylidenebis(oxy))bis(3-methylbutane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(Propylidenebis(oxy))bis(3-methylbutane) is a chemical compound that is widely used in scientific research. It is also known as PBMB and has the molecular formula C16H34O4. PBMB is a colorless liquid that is insoluble in water but soluble in organic solvents. It is used in various research applications due to its unique properties, including its ability to act as a cross-linking agent and its low toxicity.
Wirkmechanismus
PBMB acts as a cross-linking agent by forming covalent bonds between polymer chains. This results in the formation of a network structure, which increases the mechanical strength and stability of the polymer. PBMB can also act as a surfactant, reducing the surface tension of liquids and increasing their wetting properties.
Biochemische Und Physiologische Effekte
PBMB is generally considered to be low in toxicity and is not known to have any significant physiological effects. However, it should be handled with care as it can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
PBMB has several advantages for use in lab experiments, including its ability to act as a cross-linking agent, its low toxicity, and its solubility in organic solvents. However, PBMB has limitations, including its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on PBMB, including its use in the synthesis of new polymers and hydrogels with unique properties. PBMB can also be used as a template for the synthesis of new surfactants and detergents. Further research is needed to optimize the synthesis of PBMB and to explore its potential applications in various fields, including biomedicine and materials science.
Conclusion:
In conclusion, PBMB is a versatile chemical compound that is widely used in scientific research. Its ability to act as a cross-linking agent and its low toxicity make it an attractive choice for various applications. Further research is needed to explore the full potential of PBMB in various fields and to optimize its synthesis and applications.
Synthesemethoden
PBMB can be synthesized through the reaction of 3-methyl-1-butanol with propylene oxide in the presence of a catalyst. The reaction yields PBMB and water as byproducts. This reaction can be carried out using various catalysts, including acidic and basic catalysts, and can be optimized to yield high purity PBMB.
Wissenschaftliche Forschungsanwendungen
PBMB is widely used in scientific research due to its ability to act as a cross-linking agent. It is used in the synthesis of various polymers, including polyurethanes and polyesters. PBMB is also used in the synthesis of hydrogels, which are widely used in biomedical applications. PBMB can also be used in the synthesis of surfactants and detergents.
Eigenschaften
CAS-Nummer |
13002-13-6 |
|---|---|
Produktname |
1,1'-(Propylidenebis(oxy))bis(3-methylbutane) |
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
3-methyl-1-[1-(3-methylbutoxy)propoxy]butane |
InChI |
InChI=1S/C13H28O2/c1-6-13(14-9-7-11(2)3)15-10-8-12(4)5/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
MQOHVHXEZYLDJW-UHFFFAOYSA-N |
SMILES |
CCC(OCCC(C)C)OCCC(C)C |
Kanonische SMILES |
CCC(OCCC(C)C)OCCC(C)C |
Andere CAS-Nummern |
13002-13-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



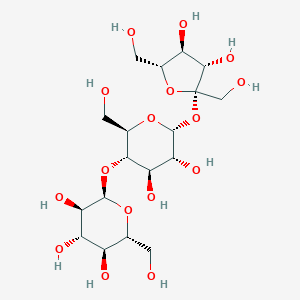
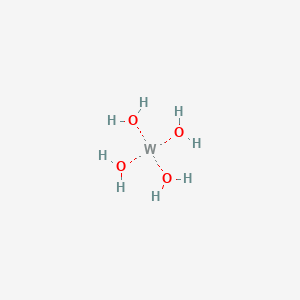
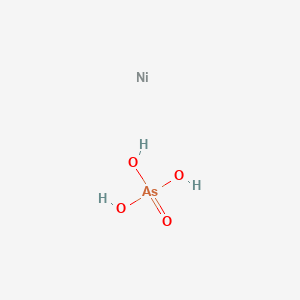
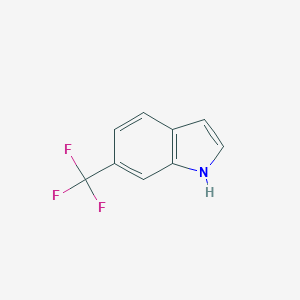
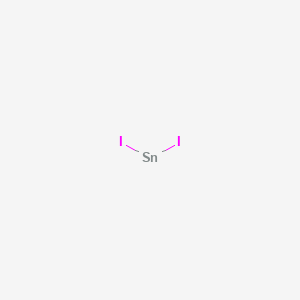
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
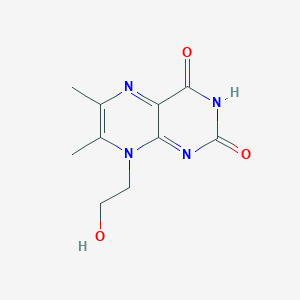
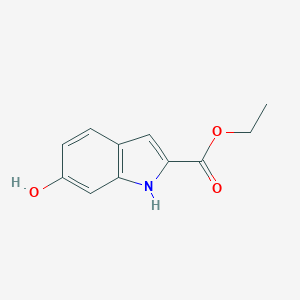
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
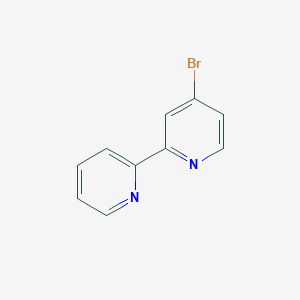
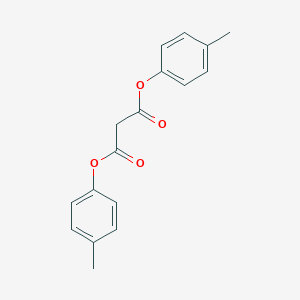
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
